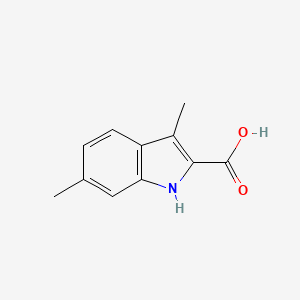

3,6-dimethyl-1H-indole-2-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

3,6-dimethyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-6-3-4-8-7(2)10(11(13)14)12-9(8)5-6/h3-5,12H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRRYJZOCLMVHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(N2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260913-57-2 | |

| Record name | 3,6-dimethyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Fischer Indole Synthesis Route

One classical method to prepare substituted indole carboxylic acids is the Fischer indole synthesis , which involves the reaction of phenylhydrazine derivatives with ketones or aldehydes under acidic conditions.

- For 3,6-dimethyl substitution, suitably substituted cyclohexanones or aromatic hydrazines are employed.

- The reaction proceeds under acidic catalysis, typically using hydrochloric acid or polyphosphoric acid, to form the indole ring system.

- The carboxylic acid group at position 2 is introduced either by using esters or acid derivatives that can be hydrolyzed post ring formation.

This method is advantageous for its versatility and ability to introduce various substituents on the indole ring.

Friedel-Crafts Acylation and Subsequent Transformations

A detailed method for preparing indole-2-carboxylic acid derivatives, which can be adapted for 3,6-dimethyl substitution, involves:

Step 1: Friedel-Crafts Acylation

- Starting from ethyl indole-2-carboxylate, Friedel-Crafts acylation is performed with acyl chlorides in the presence of anhydrous aluminum chloride in 1,2-dichloroethane at reflux temperature for 2–3 hours.

- This introduces an acyl group at the 3-position, which can be further modified.

Step 2: Reduction and Substitution

- The acyl group is reduced or converted into alkyl groups via hydride reagents or other reduction methods.

- Electrophilic substitution reactions allow methyl groups to be introduced at the 6-position selectively.

Step 3: Hydrolysis

Hydrolysis and Purification

Hydrolysis of esters to carboxylic acids is a critical step:

- Conducted by refluxing the ester intermediate with aqueous sodium hydroxide in ethanol.

- The reaction is monitored by thin-layer chromatography (TLC) to confirm completion.

- Acidification with dilute hydrochloric acid to pH ~2 precipitates the product.

- The solid is filtered, washed, and dried under vacuum to yield pure 3,6-dimethyl-1H-indole-2-carboxylic acid.

Alternative Synthetic Routes and Complexation

Some patents describe alternative methods involving:

- Formation of tin complexes with indoline-2-carboxylate intermediates.

- Controlled pH adjustments (pH 9 to 11) during hydroxide addition to facilitate precipitation and purification.

- Use of ethanol and aqueous potassium or sodium hydroxide dropwise addition at controlled temperatures (20–25 °C) to optimize conversion and yield.

- Filtration and recrystallization techniques to isolate pure products.

Summary of Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazine + substituted ketone, acid catalysis | Reflux or room temp | Several hours | Forms indole core with substitutions |

| Friedel-Crafts Acylation | Acyl chloride + AlCl3 in 1,2-dichloroethane | Reflux (~40 °C) | 2–3 hours | Introduces acyl group at C3 |

| Reduction/Alkylation | Hydride reagents or electrophilic substitution | 0 °C to RT | 4–12 hours | Introduces methyl groups |

| Hydrolysis | 3N NaOH in ethanol, reflux | Reflux | 2 hours | Converts ester to carboxylic acid |

| Purification | Acidification, filtration, drying | RT to ice bath | 2–3 hours chilling | Precipitates and isolates product |

Research Findings and Analytical Data

- The synthetic methods yield this compound with high purity, confirmed by NMR, IR, and mass spectrometry.

- The methyl groups at 3 and 6 positions influence the electronic properties of the indole ring, enhancing biological activities.

- Reaction monitoring by TLC and pH control during hydrolysis are critical for optimizing yields and purity.

- Complexation with tin salts has been used to facilitate purification and crystallization of intermediates.

Analyse Chemischer Reaktionen

3,6-Dimethyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding alcohols.

Substitution: Electrophilic substitution reactions readily occur on the indole ring due to the delocalization of π-electrons. Common reagents include halogens and sulfonyl chlorides, leading to halogenated or sulfonated products.

Wissenschaftliche Forschungsanwendungen

Pharmaceuticals

DMICA has garnered attention for its potential therapeutic properties. Its applications in pharmaceuticals include:

- Antiviral Activity : DMICA has been shown to inhibit HIV-1 integrase, crucial for viral replication. Structural optimizations of DMICA derivatives have demonstrated improved inhibitory effects with IC₅₀ values ranging from 0.13 to 6.85 μM against integrase strand transfer .

- Anti-inflammatory Effects : Preliminary studies suggest that DMICA can reduce inflammation markers, indicating its potential in treating inflammatory diseases .

- Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .

- Anticancer Potential : DMICA has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Agrochemicals

In the agrochemical sector, DMICA is explored for its potential as a biopesticide due to its biological activity against plant pathogens. Its ability to modulate plant defense mechanisms makes it a suitable candidate for sustainable agricultural practices.

Chemical Synthesis

DMICA serves as a building block for synthesizing more complex indole derivatives. Its unique structure allows for various chemical reactions, making it valuable in materials science and chemical synthesis .

Antiviral Research

A study conducted on the antiviral properties of DMICA derivatives highlighted their effectiveness against HIV-1 integrase. The research involved synthesizing various derivatives and assessing their inhibitory effects, leading to the identification of compounds with significantly lower IC₅₀ values compared to the parent compound .

Anti-inflammatory Studies

In vitro studies have shown that DMICA can downregulate pro-inflammatory cytokines in macrophages, suggesting its potential application in treating chronic inflammatory conditions. The findings indicate that DMICA may serve as a lead compound for developing anti-inflammatory drugs .

Wirkmechanismus

The mechanism of action of 3,6-dimethyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The compound’s effects are mediated through its interaction with enzymes, receptors, and other cellular components, leading to its observed biological activities.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

Methyl vs. Methoxy Derivatives

- 6-Methoxy-1H-indole-2-carboxylic acid (CAS 4382-54-1): The methoxy group at position 6 is a stronger electron-donating group (EDG) compared to methyl, influencing hydrogen bonding and solubility. Its $ ^1H $ NMR shows a singlet at δ 3.76 ppm for the OCH$_3$ group, distinct from methyl protons (δ ~2.3–2.5 ppm). Methoxy derivatives often exhibit enhanced solubility in polar solvents compared to methylated analogs.

- 5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid : Additional methoxy groups at positions 5 and 6 increase steric bulk and electron density, raising the melting point to 210°C. Such substitutions are common in high-resolution crystallography studies due to their defined electronic environments.

Halogenated Derivatives

- This compound has a melting point of 193–195°C, lower than methoxy analogs, likely due to reduced intermolecular hydrogen bonding. Chlorinated indoles are frequently explored for antimicrobial applications.

Steric and Functional Group Modifications

Alkyl Substituents

- 3-Ethyl-6-fluoro-1H-indole-2-carboxylic acid : The ethyl group at position 3 increases steric hindrance, which may reduce enzymatic degradation in biological systems. Fluorine’s electronegativity enhances metabolic stability, making such derivatives valuable in drug design.

Carboxylic Acid Reactivity

- 4,6-Dimethyl-1H-indole-2-carboxylic acid : Used in amide coupling reactions with EDAC/HOBt, the methyl groups may slightly hinder carboxylate activation compared to unsubstituted indole-2-carboxylic acids.

Biologische Aktivität

3,6-Dimethyl-1H-indole-2-carboxylic acid (also referred to as DMICA) is a significant compound within the indole family, noted for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₁NO₂

- Molecular Weight : Approximately 189.22 g/mol

- Structure : DMICA contains a bicyclic structure with two methyl groups at the 3 and 6 positions and a carboxylic acid at the 2 position, contributing to its unique chemical reactivity and biological properties.

Biological Activities

DMICA has been investigated for various biological activities, including:

- Antiviral Activity : Research indicates that DMICA and its derivatives can inhibit HIV-1 integrase, an essential enzyme for viral replication. For instance, structural optimizations of DMICA derivatives have shown improved inhibitory effects with IC₅₀ values ranging from 0.13 to 6.85 μM against integrase strand transfer .

- Anti-inflammatory Effects : Preliminary studies highlight the compound's potential to reduce inflammation markers, suggesting its use in treating inflammatory diseases.

- Antimicrobial Properties : DMICA exhibits antimicrobial activity against various pathogens, indicating its potential as a candidate for developing new antibiotics.

- Anticancer Potential : Indole derivatives are recognized for their anticancer properties. DMICA has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The biological activity of DMICA is attributed to several mechanisms:

- Enzyme Inhibition : DMICA can inhibit key enzymes such as HIV-1 integrase and tyrosinase, affecting processes like viral replication and melanin production .

- Cell Signaling Modulation : The compound interacts with cellular signaling pathways, influencing gene expression and metabolic processes.

- Binding Interactions : The indole core of DMICA allows it to form π–π stacking interactions with aromatic amino acids in proteins, enhancing its binding affinity to target sites .

Research Findings

Recent studies have provided insights into the biological activity of DMICA:

Case Studies

- HIV-1 Integrase Inhibition : A study evaluated several derivatives of DMICA, revealing that modifications at the C3 position significantly increased antiviral activity due to improved interactions with the integrase's hydrophobic cavity . The most effective derivative had an IC₅₀ of 0.13 μM.

- Anticancer Activity : Another research project focused on the anticancer properties of indole derivatives including DMICA, showing that these compounds can induce cell cycle arrest at the G2/M phase in cancer cells, leading to reduced proliferation rates .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,6-dimethyl-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves a multi-step approach, starting with substituted aniline derivatives. A Japp–Klingemann condensation followed by Fischer indole cyclization forms the indole core . Subsequent Vilsmeier–Haack formylation introduces aldehyde groups, which are oxidized to carboxylic acids. Methylation at positions 3 and 6 can be achieved using alkyl halides (e.g., methyl iodide) in the presence of a base like Cs₂CO₃ . Optimization includes controlling reaction temperatures (e.g., reflux in DCE for 7 hours) and stoichiometry of reagents (e.g., POCl₃ in DMF for formylation) to minimize byproducts .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselective methylation (e.g., δ 2.5–3.0 ppm for methyl groups) and indole ring substitution .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₁H₁₁NO₂, expected [M+H]⁺ = 190.0863) .

- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .

- X-ray Crystallography : Resolves crystal structure and hydrogen-bonding patterns, critical for understanding solid-state properties .

Advanced Research Questions

Q. How can researchers address contradictions in reported yields for the Fischer indole cyclization step during synthesis?

- Analysis : Discrepancies in yields (e.g., 60–85%) often arise from variations in acid catalysts (e.g., HCl vs. acetic acid) and reaction times. A systematic study comparing catalytic systems (e.g., ZnCl₂ vs. polyphosphoric acid) and solvent polarity (e.g., ethanol vs. DCE) can identify optimal conditions. Evidence suggests that prolonged heating (>12 hours) in acetic acid improves cyclization efficiency but may degrade acid-sensitive substituents .

Q. What strategies mitigate competing side reactions during regioselective methylation at the indole 3- and 6-positions?

- Methodology :

- Directed Ortho-Metalation : Use of directing groups (e.g., Boc-protected amines) to control methylation sites .

- Protection-Deprotection : Temporary protection of the carboxylic acid group (e.g., as an ethyl ester) prevents undesired alkylation at the 2-position .

- Computational Modeling : DFT calculations predict electron density distributions to guide reagent selection (e.g., methyl iodide vs. dimethyl sulfate) .

Q. How can researchers resolve spectral data contradictions (e.g., NMR shifts) for structurally similar indole derivatives?

- Approach :

- Isotopic Labeling : ¹³C-labeled methyl groups distinguish between 3- and 6-methyl substituents in overlapping NMR signals .

- 2D NMR Techniques : HSQC and HMBC correlate proton and carbon shifts to confirm substitution patterns .

- Comparative Databases : Cross-referencing with published spectra of analogous compounds (e.g., 5,6-dimethoxy indole-2-carboxylic acid derivatives) .

Q. What are the challenges in designing bioactivity assays for this compound, and how can they be addressed?

- Experimental Design :

- Solubility Optimization : Use of co-solvents (e.g., DMSO:PBS mixtures) to enhance aqueous solubility, given the compound’s logP ~2.17 .

- Target Selection : Prioritize enzymes with indole-binding pockets (e.g., cyclooxygenase-2 or tryptophan hydroxylase) based on docking studies .

- Metabolic Stability : LC-MS/MS tracks in vitro degradation in liver microsomes to assess pharmacokinetic liabilities .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.